molecular formula C23H30O3 B122889 Levonorgestrel acetate CAS No. 13732-69-9

Levonorgestrel acetate

Cat. No.: B122889
CAS No.: 13732-69-9
M. Wt: 354.5 g/mol
InChI Key: YDQDJLTYVZAOQX-GOMYTPFNSA-N
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Description

Levonorgestrel acetate, also known as levonorgestrel 17β-acetate, is a synthetic progestogen ester. It is a prodrug of levonorgestrel, meaning it is metabolized in the body to produce the active hormone levonorgestrel. This compound has been investigated for its potential use in hormonal contraceptives but has not been marketed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of levonorgestrel acetate involves the esterification of levonorgestrel with acetic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions include maintaining a controlled temperature and ensuring an anhydrous environment to prevent hydrolysis of the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Levonorgestrel acetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form levonorgestrel and acetic acid.

    Oxidation: Oxidizing agents can convert this compound to its corresponding ketone or other oxidized forms.

    Reduction: Reducing agents can convert this compound to its corresponding alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Levonorgestrel acetate is similar to other progestogen esters such as:

    Norgestimate: A prodrug of norelgestromin and levonorgestrel.

    Medroxyprogesterone acetate: Used in contraceptives and hormone replacement therapy.

    Cyproterone acetate: Known for its antiandrogenic properties.

Uniqueness: this compound has a high affinity for the progesterone receptor, about 135% of that of promegestone, making it a potent progestogen. Its unique ester structure allows for controlled release and sustained activity in long-acting contraceptive formulations .

Comparison with Similar Compounds

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-4-22-12-10-19-18-9-7-17(25)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)26-15(3)24/h2,14,18-21H,4,6-13H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQDJLTYVZAOQX-GOMYTPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314299
Record name Levonorgestrel acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13732-69-9, 18290-31-8
Record name Levonorgestrel acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13732-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levonorgestrel acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013732699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norgestrel acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018290318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levonorgestrel acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17β)-13-Ethyl-17-ethynyl-3-oxogon-4-en-17-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVONORGESTREL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF642934XZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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